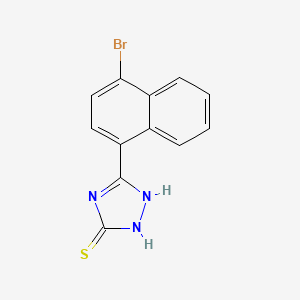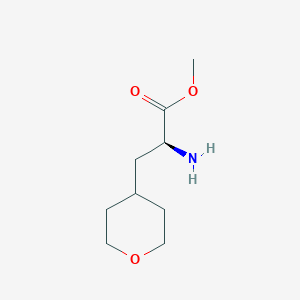
Silane, (3-chlorophenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-chlorophenoxy)trimethyl- is an organosilicon compound with the molecular formula C9H13ClOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (3-chlorophenoxy) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chlorophenoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 3-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom in trimethylchlorosilane with the 3-chlorophenoxy group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous solvents like toluene or dichloromethane
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods: In industrial settings, the production of Silane, (3-chlorophenoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and solvents to prevent any hazardous reactions
Análisis De Reacciones Químicas
Types of Reactions: Silane, (3-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The (3-chlorophenoxy) group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrosilylation: The Si-H bond in silanes can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products:
Substitution Products: Various substituted silanes depending on the nucleophile used
Oxidation Products: Silanols or siloxanes
Reduction Products: Silanes with reduced functional groups
Aplicaciones Científicas De Investigación
Silane, (3-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, (3-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved include:
Silicon-Oxygen Bond Formation: Enhances the stability of the compound in various environments
Silicon-Carbon Bond Formation: Facilitates the incorporation of the compound into organic molecules
Comparación Con Compuestos Similares
Silane, (3-chlorophenoxy)trimethyl- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with three methyl groups attached to silicon. It is less reactive compared to Silane, (3-chlorophenoxy)trimethyl-.
Chlorotrimethylsilane: Contains a chlorine atom attached to silicon, making it more reactive in substitution reactions.
Phenyltrimethylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness: Silane, (3-chlorophenoxy)trimethyl- is unique due to the presence of the (3-chlorophenoxy) group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
17881-67-3 |
|---|---|
Fórmula molecular |
C9H13ClOSi |
Peso molecular |
200.73 g/mol |
Nombre IUPAC |
(3-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
Clave InChI |
BFUAFRGEFKDQJD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)



![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)



![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
